molecular formula C32H46N4O3 B14065868 Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester

Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester

Cat. No.: B14065868
M. Wt: 534.7 g/mol
InChI Key: OPDVNHZEXHIIGY-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester is a structurally complex molecule combining multiple pharmacologically relevant moieties:

  • 2,6-bis(1,1-dimethylethyl)phenoxy group: The tert-butyl substituents confer steric bulk, likely improving metabolic stability and antioxidant capacity .
  • Benzimidazole-piperazinyl moiety: The benzimidazole ring is associated with kinase inhibition and antiparasitic activity, while the 4-methylpiperazine group is common in central nervous system (CNS) drugs and receptor-targeted therapies .

Properties

Molecular Formula

C32H46N4O3

Molecular Weight

534.7 g/mol

IUPAC Name

ethyl 4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanoate

InChI

InChI=1S/C32H46N4O3/c1-9-38-28(37)11-10-18-39-29-24(31(2,3)4)19-22(20-25(29)32(5,6)7)30-33-26-13-12-23(21-27(26)34-30)36-16-14-35(8)15-17-36/h12-13,19-21H,9-11,14-18H2,1-8H3,(H,33,34)

InChI Key

OPDVNHZEXHIIGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester typically involves multiple steps:

    Formation of the benzimidazole derivative: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core.

    Substitution with the piperazine group: The benzimidazole derivative is then reacted with 4-methylpiperazine in the presence of a base to introduce the piperazine moiety.

    Formation of the phenoxy group: The substituted benzimidazole is then reacted with 2,6-bis(1,1-dimethylethyl)phenol under basic conditions to form the phenoxy group.

    Esterification: Finally, the phenoxy-substituted benzimidazole is esterified with butanoic acid and ethanol in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties.

    Reduction: Reduction reactions can occur at the ester and benzimidazole groups.

    Substitution: The phenoxy and piperazine groups can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and piperazine groups.

    Reduction: Reduced forms of the ester and benzimidazole groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester involves its interaction with specific molecular targets. The benzimidazole and piperazine groups are known to interact with enzymes and receptors, modulating their activity. The phenoxy group may also play a role in stabilizing these interactions.

Comparison with Similar Compounds

Butanoic Acid Ethyl Esters

Simpler esters of butanoic acid, such as butanoic acid, ethyl ester (CAS 105-54-4), are widely used in flavoring and fragrance industries. Key differences include:

Property Target Compound Butanoic Acid, Ethyl Ester (CAS 105-54-4)
Molecular Weight ~600 (estimated) 116.16 g/mol
Volatility Low (due to bulky substituents) High (volatile flavor compound)
Bioactivity Potential kinase/CNS modulation Flavor agent; no significant therapeutic role
Solubility Likely lipophilic Miscible in organic solvents

Benzimidazole Derivatives

The benzimidazole core is critical in antiparasitic drugs (e.g., albendazole) and kinase inhibitors. A structurally related compound, Butanoic acid, 4-[[3-[(4-chlorophenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl]thio]-, ethyl ester (CAS 136122-61-7), shares the benzimidazole-thioether motif :

Property Target Compound CAS 136122-61-7
Substituents Phenoxy-tert-butyl, piperazinyl Chlorophenylmethyl, thioether
Molecular Weight ~600 (estimated) 389.91 g/mol
Synthetic Yield Not reported 85%
Therapeutic Potential Kinase inhibition, CNS activity Anticancer/antiparasitic (inferred from analogs)

Key Insight : The target compound’s piperazinyl group may enhance CNS penetration compared to thioether analogs.

Piperazinyl-Substituted Compounds

Piperazine derivatives, such as 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine (CAS 58-38-8), are used in antipsychotics :

Property Target Compound CAS 58-38-8
Core Structure Benzimidazole-phenoxy Phenothiazine
Piperazine Role Enhances solubility/receptor binding Dopamine receptor antagonism
Bioactivity Kinase inhibition (hypothesized) Antipsychotic

Key Insight: The target compound’s benzimidazole-phenoxy scaffold diverges from phenothiazines, suggesting distinct mechanisms.

Phenolic Antioxidants with tert-Butyl Groups

Compounds like phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl) exhibit antioxidant properties due to steric hindrance from tert-butyl groups :

Property Target Compound Phenol, 2,6-bis(tert-butyl)-4-(1-methylpropyl)
Primary Function Therapeutic (kinase/CNS) Antioxidant
Solubility Lipophilic Hydrophobic
Structural Role tert-Butyl groups enhance stability tert-Butyl groups prevent oxidation

Key Insight: The tert-butyl groups in the target compound likely improve metabolic stability, analogous to phenolic antioxidants.

Research Findings and Implications

  • Metabolic Stability : The tert-butyl groups may reduce cytochrome P450-mediated metabolism, extending half-life .
  • Prodrug Potential: The ethyl ester could enhance oral absorption, with hydrolysis in vivo releasing the active acid form .
  • Synergistic Moieties : The benzimidazole-piperazinyl combination may enable dual targeting (e.g., kinase inhibition and CNS modulation) .

Table 1: Structural and Functional Comparison

Compound Type Key Feature Therapeutic Implication Reference
Butanoic acid ethyl ester Simple ester Flavor/fragrance industry
Benzimidazole-thioether Antiparasitic/anticancer Target specificity
Piperazinyl-phenothiazine Dopamine antagonism Antipsychotic
tert-Butyl phenol Antioxidant Metabolic stability

Biological Activity

Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester (CAS No. 1311982-94-1) is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C39H50N6O3
  • Molecular Weight : 650.85 g/mol
  • Structure : The compound features a butanoic acid group linked to a phenoxy moiety with a piperazine and benzimidazole substituent.

The biological activity of this compound is largely attributed to its structural components, which may influence various cellular pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival. For example, inhibitors targeting MEK1/2 kinases have demonstrated effectiveness against leukemia cells, suggesting that this compound may exhibit similar properties by modulating signaling pathways related to cancer cell growth .
  • Antimicrobial Activity : Benzimidazole derivatives often possess antimicrobial properties. Studies indicate that modifications in the structure can enhance their efficacy against various pathogens .
  • Neuroprotective Effects : The piperazine moiety is associated with neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities reported for similar compounds:

Activity TypeCompound ExampleIC50/EC50 ValuesReference
MEK1/2 InhibitionAZD62440.3 µM (MV4-11), 1.2 µM (MOLM13)
AntibacterialBenzothioateVaries by strain
NeuroprotectionPiperazine DerivativesVaries significantly

Case Studies

Several studies highlight the biological implications of related compounds:

  • Study on MEK Inhibitors : A study demonstrated that MEK inhibitors like AZD6244 led to significant growth inhibition in leukemia cell lines at low concentrations, indicating that compounds with similar structures could potentially exhibit comparable effects .
  • Antimicrobial Evaluation : Research on benzothiazole derivatives showed promising antibacterial activity against pathogenic bacteria, suggesting that structural modifications can enhance efficacy against infections .

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